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Compound of Interest

Compound Name: Quin-C7

Cat. No.: B3161580

Molecular Formula: C25H25N304

Abstract

Quin-C7 is a synthetic, nonpeptide small molecule that functions as a selective antagonist of
the human formyl peptide receptor-like 1 (FPRL1), also known as FPR2. Its molecular formula
is C2sH25N304. By competitively binding to FPRL1, Quin-C7 effectively inhibits the downstream
signaling cascades initiated by receptor agonists, such as WKYMVm. This antagonistic activity
translates to the suppression of key cellular responses involved in inflammation, including
calcium mobilization, chemotaxis, and extracellular signal-regulated kinase (ERK)
phosphorylation. In vivo studies have demonstrated its anti-inflammatory properties in models
such as arachidonic acid-induced ear edema in mice. This technical guide provides an in-depth
overview of Quin-C7, including its physicochemical properties, mechanism of action,
experimental protocols for its characterization, and a summary of its biological activities. This
document is intended for researchers, scientists, and drug development professionals
interested in the therapeutic potential of modulating the FPRL1 pathway.

Physicochemical Properties and Quantitative Data

Quin-C7 is a quinazolinone derivative with a molecular weight of 431.48 g/mol . Its activity is
characterized by its ability to inhibit the binding and function of FPRL1 agonists. The following
table summarizes key quantitative data for Quin-C7.
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Parameter Value Receptor Comments
Molecular Formula C25H25N304
Molecular Weight 431.48 g/mol

Determined by
Ki 6.7 uM FPR2 (FPRL1) competitive binding

assay.[1]

Mechanism of Action: Antagonism of FPRL1/FPR2

Quin-C7 exerts its biological effects by acting as a competitive antagonist at the formyl peptide
receptor-like 1 (FPRL1/FPR2). This receptor is a G protein-coupled receptor (GPCR) primarily
expressed on phagocytic leukocytes and is involved in inflammatory responses.

The binding of agonists, such as the synthetic peptide Trp-Lys-Tyr-Met-Val-d-Met (WKYMVm),
to FPRLL1 typically triggers a cascade of intracellular signaling events.[2] These include the
activation of G proteins, leading to the mobilization of intracellular calcium, the activation of the
mitogen-activated protein kinase (MAPK) pathway, specifically ERK, and the initiation of
chemotaxis, the directed migration of cells.[2][3]

Quin-C7 competitively inhibits the binding of these agonists to FPRL1, thereby blocking the
initiation of these downstream signaling pathways. This results in the attenuation of the
inflammatory and immune responses mediated by FPRL1 activation.[1][4]

Signaling Pathway of Quin-C7 Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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